Phalaenopsine T

Description

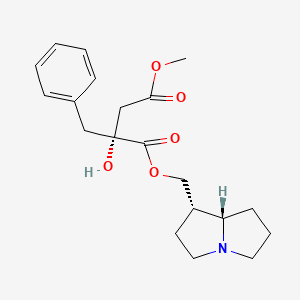

Structure

3D Structure

Properties

CAS No. |

23412-97-7 |

|---|---|

Molecular Formula |

C20H27NO5 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

1-O-[[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 4-O-methyl (2R)-2-benzyl-2-hydroxybutanedioate |

InChI |

InChI=1S/C20H27NO5/c1-25-18(22)13-20(24,12-15-6-3-2-4-7-15)19(23)26-14-16-9-11-21-10-5-8-17(16)21/h2-4,6-7,16-17,24H,5,8-14H2,1H3/t16-,17-,20+/m0/s1 |

InChI Key |

DGURJYWVIFRGSZ-ABSDTBQOSA-N |

SMILES |

COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O |

Isomeric SMILES |

COC(=O)C[C@](CC1=CC=CC=C1)(C(=O)OC[C@@H]2CCN3[C@H]2CCC3)O |

Canonical SMILES |

COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O |

Origin of Product |

United States |

Discovery, Isolation, and Structural Characterization of Phalaenopsine T

Historical Perspective on the Identification of Phalaenopsine T

The first documented isolation and characterization of this compound can be traced back to the early 1970s. Pioneering work by S. Brandänge and his collaborators, published in Acta Chemica Scandinavica, laid the foundation for understanding the alkaloid content of Phalaenopsis orchids. Their research marked a significant step in the phytochemical exploration of this horticulturally important genus, revealing the presence of a novel series of pyrrolizidine (B1209537) alkaloids, among which this compound was a key discovery.

Botanical Sources and Distribution within Phalaenopsis Genera

This compound is primarily associated with orchids of the genus Phalaenopsis, commonly known as moth orchids. These epiphytic or lithophytic plants are native to Southeast Asia, Indonesia, the Philippines, and parts of Australia. While the presence of pyrrolizidine alkaloids has been confirmed in the genus, the distribution of this compound can vary among different species and even within different parts of the same plant.

Research has indicated that the biosynthesis of these alkaloids, including this compound, occurs in the root tips of the orchids. nih.gov From there, they are translocated to other parts of the plant, with higher concentrations often found in the younger, more vulnerable tissues such as young leaves and flower buds, suggesting a defensive role against herbivores. nih.govresearchgate.net

Several species within the Phalaenopsis genus and the closely related former genus Kingidium (now largely subsumed into Phalaenopsis) have been identified as sources of this compound. Notable among these are:

Phalaenopsis amabilis : This species, often referred to as the "moon orchid," has been a subject of phytochemical studies that have confirmed the presence of this compound. dntb.gov.uaactachemscand.org

Phalaenopsis equestris : Another well-known species within the genus, P. equestris, has also been reported to contain this compound. nih.gov

Kingidium species : Prior to taxonomic revisions, species within the genus Kingidium were also identified as sources of this alkaloid. dntb.gov.ua

The following interactive table summarizes the known botanical sources of this compound.

| Genus | Species | Common Name |

| Phalaenopsis | amabilis | Moon Orchid |

| Phalaenopsis | equestris | Horse Phalaenopsis |

| Kingidium (former) | (various) |

Methodologies for Isolation and Purification from Plant Tissues

The isolation and purification of this compound from plant tissues involve a series of meticulous extraction and chromatographic techniques, typical for the separation of alkaloids. The general procedure begins with the collection and processing of plant material, often the aerial parts or roots, where the alkaloids are biosynthesized and stored.

A common approach involves the following steps:

Extraction : The dried and powdered plant material is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol (B145695), often acidified to facilitate the extraction of the basic alkaloids. This process yields a crude extract containing a complex mixture of plant metabolites.

Acid-Base Partitioning : The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution, and then the aqueous layer is washed with an organic solvent to remove impurities. The pH of the aqueous layer is then made basic, and the alkaloids are extracted into an immiscible organic solvent like chloroform (B151607) or dichloromethane.

Chromatographic Purification : The resulting crude alkaloid mixture is further purified using various chromatographic techniques. Column chromatography using adsorbents like silica gel or alumina is a common first step. This is often followed by more refined techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids.

The progress of purification is monitored at each stage using analytical techniques like TLC and HPLC, which allow for the identification and separation of the target compound, this compound, from other closely related alkaloids.

Elucidation of the Chemical Structure of this compound

The determination of the precise chemical structure of this compound was achieved through a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Mass Spectrometry (MS) was instrumental in determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the deduction of the molecular formula, C₂₀H₂₇NO₅.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR), provided the crucial data for piecing together the molecular framework.

¹H-NMR Spectroscopy : This technique provides information about the different types of protons in the molecule and their chemical environment. The chemical shifts, integration (number of protons), and coupling patterns (interactions between neighboring protons) in the ¹H-NMR spectrum of this compound helped to identify the various structural fragments, such as the pyrrolizidine core and the ester side chain.

¹³C-NMR Spectroscopy : This method reveals the number and types of carbon atoms present in the molecule. The chemical shifts of the carbon signals in the ¹³C-NMR spectrum of this compound were used to identify the carbon skeleton and the presence of functional groups like carbonyls (C=O) and carbons bonded to oxygen and nitrogen.

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity between different atoms within the molecule. These experiments allowed researchers to definitively link the protons and carbons, ultimately leading to the complete structural elucidation of this compound.

The culmination of these analytical techniques revealed the intricate structure of this compound, a macrocyclic diester pyrrolizidine alkaloid.

The following table summarizes the key analytical data used in the structural elucidation of this compound.

| Analytical Technique | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₂₀H₂₇NO₅ |

| ¹H-NMR Spectroscopy | Proton environment, connectivity, and stereochemistry |

| ¹³C-NMR Spectroscopy | Carbon skeleton and functional groups |

| 2D-NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons |

Chemical Classification and Stereochemistry of Phalaenopsine T

Classification as a Pyrrolizidine (B1209537) Alkaloid (PA) and Subtypes

Phalaenopsine T is classified as a pyrrolizidine alkaloid (PA), a group of secondary metabolites characterized by a core structure of two fused five-membered rings known as a pyrrolizidine nucleus. cuvillier.de PAs are typically composed of a necine base moiety esterified with one or more necic acids. cuvillier.de

Within the broader classification of PAs, this compound belongs to a distinct subgroup referred to as "phalaenopsine type" or "type E" alkaloids. cuvillier.deethernet.edu.et This classification, proposed by Hartmann and Witte in 1995, distinguishes it from other major PA types such as senecionine (B1681732), triangularine, monocrotaline (B1676716), and lycopsamine (B1675737). cuvillier.de A more recent classification system emphasizes the biosynthetic origins of the necic acids and places the phalaenopsine type among "Special type PAs". cuvillier.de These are often characterized by the presence of aryl or aralkyl necic acids. cuvillier.de A defining feature of the phalaenopsine type, which are found exclusively in the Orchidaceae family, is the presence of a 1,2-saturated necine base. ethernet.edu.et

| PA Classification System | Type/Class of this compound | Defining Characteristics |

| Hartmann & Witte (1995) | Phalaenopsine Type (Type E) cuvillier.deethernet.edu.et | Belongs to a distinct group alongside Senecionine, Lycopsamine, etc. |

| Hartmann (2006) | Special Type PAs cuvillier.de | Characterized by aryl or aralkyl necic acids. |

| Structural Feature | 1,2-Saturated Necine Base ethernet.edu.et | Necine base lacks the 1,2-double bond typical of many other PAs. |

Structural Relationship to T-Phalaenopsine and Is-Phalaenopsine

The nomenclature surrounding this compound can be specific. The name "T-phalaenopsine" is often used to denote the stereochemical configuration where the necine base is trachelanthamidine (B129624). chemfaces.com this compound is a stereoisomer of other related compounds found in orchids, most notably Is-Phalaenopsine and Phalaenopsine La. chemfaces.comchemistry-chemists.comscribd.com

Is-Phalaenopsine: This compound is a stereoisomer of this compound. chemfaces.com The key difference lies in the necine base; Is-Phalaenopsine contains isoretronecanol (B1229980) as its necine base, whereas this compound contains trachelanthamidine. chemfaces.com

Phalaenopsine La: This compound is a diastereoisomer of this compound. chemistry-chemists.comscribd.comscribd.com While both share the same necic acid, they differ in the stereochemistry of their necine base. chemistry-chemists.comscribd.com

| Compound | Relationship to this compound | Key Structural Difference (Necine Base) |

| T-Phalaenopsine | Often used as a synonym chemfaces.com | Necine base is trachelanthamidine. chemfaces.com |

| Is-Phalaenopsine | Stereoisomer chemfaces.com | Necine base is isoretronecanol. chemfaces.com |

| Phalaenopsine La | Diastereoisomer chemistry-chemists.comscribd.com | Necine base is laburnine (enantiomer of trachelanthamidine). chemistry-chemists.comscribd.com |

Detailed Analysis of Necine Base and Necic Acid Moiety

Like all ester alkaloids, the structure of this compound can be deconstructed into its constituent alcohol (necine base) and acid (necic acid) moieties through hydrolysis. inchem.org

Necine Base: The necine base of this compound is trachelanthamidine . chemistry-chemists.comscribd.com This is a saturated pyrrolizidine nucleus, specifically a derivative of 1-hydroxymethyl-pyrrolizidine. The absence of a double bond at the C1-C2 position is a key characteristic of this base. ethernet.edu.et

Necic Acid: The acid portion of this compound is derived from a substituted butanedioic acid. nih.gov Upon methanolysis, the alkaloid yields (-)-dimethyl-2-benzylmalate . chemistry-chemists.comscribd.com The full systematic name of the acid component as it exists in the parent alkaloid is (2R)-2-benzyl-2-hydroxybutanedioic acid , where one carboxyl group forms an ester link with trachelanthamidine and the other is esterified with a methyl group. nih.gov

| Moiety | Component Name | Systematic Description |

| Necine Base | Trachelanthamidine chemistry-chemists.comscribd.com | A 1,2-saturated pyrrolizidine amino alcohol. |

| Necic Acid | (-)-Dimethyl-2-benzylmalate (hydrolysis product) chemistry-chemists.comscribd.com | A mono-methyl ester of (2R)-2-benzyl-2-hydroxybutanedioic acid. nih.gov |

Stereochemical Considerations and Isomerism of this compound

The stereochemistry of this compound is precisely defined, which is critical for its identity. The IUPAC name, 1-O-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 4-O-methyl (2R)-2-benzyl-2-hydroxybutanedioate, specifies the absolute configuration at its chiral centers. nih.gov

Necine Base Stereochemistry: The trachelanthamidine moiety has a defined stereochemistry at the bridgehead carbons of the pyrrolizidine ring system, designated as (1S, 8S) . nih.gov

Necic Acid Stereochemistry: The chiral carbon in the necic acid moiety has the (2R) configuration. nih.gov

Isomerism is a key feature among the phalaenopsine alkaloids. This compound is one of several stereoisomers:

Its diastereoisomer, Phalaenopsine La , possesses the same (2R)-configured necic acid but incorporates the enantiomeric necine base, laburnine , instead of trachelanthamidine. chemistry-chemists.comscribd.comscribd.com

Its stereoisomer, Is-Phalaenopsine , differs in the necine base, containing isoretronecanol . chemfaces.com

| Compound | Necine Base | Necine Base Stereocenter(s) | Necic Acid Stereocenter |

| This compound | Trachelanthamidine chemistry-chemists.com | (1S, 8S) nih.gov | (2R) nih.gov |

| Phalaenopsine La | Laburnine chemistry-chemists.comscribd.com | Enantiomer of Trachelanthamidine chemistry-chemists.com | (2R) chemistry-chemists.com |

| Is-Phalaenopsine | Isoretronecanol chemfaces.com | Stereoisomer of Trachelanthamidine | (2R) (presumed) |

Relationship to Other Pyrrolizidine Alkaloid Classes (e.g., Senecionine, Monocrotaline, Lycopsamine Types)

This compound and its related alkaloids stand in contrast to other major classes of PAs due to distinct structural and biosynthetic differences. cuvillier.deethernet.edu.et

Necine Base Saturation: The most significant difference is the 1,2-saturated necine base of the phalaenopsine type. ethernet.edu.et This contrasts sharply with the senecionine, monocrotaline, and lycopsamine types, which typically possess a 1,2-unsaturated necine base (e.g., retronecine, heliotridine). inchem.org This unsaturation is a known prerequisite for the metabolic activation that leads to hepatotoxicity in those classes. inchem.org

Necic Acid Origin: The necic acids also show biosynthetic divergence. cuvillier.de The senecionine, triangularine, and monocrotaline types are esterified with necic acids derived from the amino acid isoleucine. cuvillier.de The lycopsamine type is characterized by a unique C7 necic acid. cuvillier.de In contrast, the phalaenopsine type features an aralkyl necic acid, specifically a derivative of benzylmalic acid, indicating a different biosynthetic pathway. cuvillier.dechemistry-chemists.com

Structural Form: this compound is an open-chain monoester. This differs from the macrocyclic diester structures common in the senecionine and monocrotaline types. cuvillier.de

| PA Type | Typical Necine Base Structure | Typical Necic Acid Origin/Type | Common Structural Form |

| Phalaenopsine | 1,2-Saturated (e.g., Trachelanthamidine) ethernet.edu.etchemistry-chemists.com | Aralkyl (Benzylmalic acid derivative) cuvillier.dechemistry-chemists.com | Open-chain monoester |

| Senecionine | 1,2-Unsaturated (e.g., Retronecine) cuvillier.deinchem.org | Isoleucine-derived cuvillier.de | Macrocyclic diester cuvillier.de |

| Monocrotaline | 1,2-Unsaturated (e.g., Retronecine) cuvillier.deinchem.org | Isoleucine-derived cuvillier.de | Macrocyclic diester cuvillier.de |

| Lycopsamine | 1,2-Unsaturated (e.g., Retronecine) cuvillier.deinchem.org | Unique C7 necic acid cuvillier.de | Open-chain mono- or diester cuvillier.de |

Biosynthesis and Metabolic Pathways of Phalaenopsine T

Precursor Incorporation Studies and Pathway Elucidation

Elucidation of the Phalaenopsine T biosynthetic pathway has largely relied on precursor incorporation studies. Tracer feeding experiments utilizing (14)C-labeled putrescine have definitively shown that the aerial roots of rosette plants are the primary sites for phalaenopsine biosynthesis. nih.govbanglajol.infoscispace.com It is noteworthy that active biosynthesis in roots was observed only when they remained attached to the living plant, indicating a dependence on systemic physiological processes, rather than in excised roots. nih.gov Following its synthesis, there is a slow but substantial translocation of the newly formed alkaloid from the roots to other organs throughout the plant. nih.gov Importantly, long-term tracer experiments have revealed that phalaenopsine exhibits neither turnover nor degradation within the plant, suggesting a stable accumulation once synthesized. nih.gov

Enzymology of this compound Biosynthesis: Focus on Homospermidine Synthase (HSS)

A pivotal enzyme in the biosynthesis of pyrrolizidine (B1209537) alkaloids, including this compound, is Homospermidine Synthase (HSS) (EC 2.5.1.44). HSS catalyzes the first committed step in the PA biosynthetic pathway. researchgate.netscispace.com This enzyme is responsible for the formation of homospermidine from putrescine and spermidine, a crucial intermediate in the subsequent steps leading to the necine base of this compound.

Genetic Basis of HSS Evolution and Divergence from Deoxyhypusine Synthase (DHS)

The evolutionary history of Homospermidine Synthase (HSS) is characterized by its polyphyletic origin across various angiosperm lineages, meaning it has evolved independently multiple times. researchgate.netcuvillier.de Genetic studies have revealed that HSS originated through gene duplication and subsequent subfunctionalization from Deoxyhypusine Synthase (DHS), an enzyme involved in primary metabolism. researchgate.netbiorxiv.org Despite their functional divergence, HSS and DHS typically share a high degree of amino acid identity, ranging from 70% to 90%. In Phalaenopsis, specifically, the HSS enzyme exhibits approximately 72% amino acid identity with its DHS counterpart. researchgate.net A key molecular signature of this evolutionary divergence is the characteristic amino acid motif change: the ancestral IXXXN motif found in DHS evolved into a VXXXD motif in HSS, a change consistently observed each time HSS function and PA biosynthesis evolved. biorxiv.org

Tissue-Specific and Developmental Regulation of Biosynthesis

The biosynthesis of this compound exhibits distinct tissue-specific and developmental regulation within Phalaenopsis plants. Quantitative distribution studies have shown that phalaenopsine is present in all tissues, with the highest concentrations observed in young and developing tissues, such as root tips and young leaves. nih.govscispace.com Elevated levels are also found in peripheral tissues, including flower stalks, and particularly in reproductive organs like flower buds and mature flowers. nih.gov Within flowers, parts that attract insect visitors, such as the labellum, column, and pollinia, display the highest alkaloid levels. nih.gov

Further insights into this regulation come from the expression patterns of HSS. HSS is expressed exclusively in the mitotically active cells located at the tips of aerial roots. researchgate.netnih.gov Additionally, young flower buds, but notably not mature flowers, also express HSS and have been demonstrated through tracer feeding experiments to be capable of synthesizing PAs. researchgate.net This secondary site of PA biosynthesis in flower buds is critical for ensuring high concentrations of these defensive compounds in the reproductive structures of the Phalaenopsis flower, even after the flower has opened. researchgate.net This spatial and developmental expression pattern of HSS in Phalaenopsis is distinct from that observed in other PA-producing species, highlighting the unique regulatory mechanisms in this orchid genus. researchgate.netnih.gov

Intracellular Localization of Biosynthetic Enzymes and Metabolites

Pyrrolizidine alkaloids, including this compound, are known to accumulate predominantly in the cell vacuoles of various plant tissues. cuvillier.de While specific details on the intracellular localization of all enzymes in the this compound pathway are limited, immunolabeling studies have demonstrated the presence and localization of HSS within the cells of aerial root tips and young flower buds, indicating these are the cellular sites where the initial committed step of biosynthesis occurs. researchgate.net

Translocation and Accumulation Dynamics within the Plant

As noted, newly synthesized this compound is translocated from its primary sites of biosynthesis in the roots to other organs. nih.gov This long-distance transport within the plant is facilitated by the chemical nature of PAs, which primarily exist as hydrophilic N-oxides. cuvillier.de This N-oxide form allows for efficient transport via the phloem, the plant's vascular tissue responsible for distributing sugars and other metabolites. cuvillier.de The accumulation of PAs in specific tissues, such as buds, seeds, and roots, is crucial for the survival of the species or individual plant, likely serving as a localized defense mechanism. cuvillier.de

Molecular Regulation of Pyrrolizidine Alkaloid Pathway in Phalaenopsis

The independent evolutionary origins of the PA biosynthetic pathway in different angiosperm lineages, including Phalaenopsis, suggest that distinct molecular regulatory mechanisms govern its expression. researchgate.netnih.gov The observed differences in HSS expression patterns between Phalaenopsis and other PA-producing species, such as Senecio vernalis and Eupatorium cannabinum, underscore this point. nih.gov While the precise molecular players, such as specific transcription factors or signaling pathways, regulating the this compound pathway in Phalaenopsis are areas of ongoing research, the evidence points towards a unique and finely tuned regulatory system that integrates PA production with plant development and defense strategies.

Phytochemical Distribution and Ecological Significance

Quantitative Distribution of Phalaenopsine T in Various Plant Organs and Tissues

This compound is the predominant pyrrolizidine (B1209537) alkaloid (PA) found in Phalaenopsis hybrids, constituting over 90% of the total alkaloid content. Its stereoisomer, Phalaenopsine Is, is also present in smaller quantities. Research indicates that these alkaloids are distributed throughout all tissues of the plant, but their concentrations vary significantly depending on the organ, its developmental stage, and its value to the plant's survival and reproduction.

The highest concentrations of phalaenopsine alkaloids are strategically located in young, developing tissues, which are more vulnerable to herbivory. This includes root tips and young leaves. High levels are also found in peripheral tissues, such as the outer layers of flower stalks, and are particularly concentrated in reproductive organs like flower buds and mature flowers. This distribution pattern suggests a targeted chemical defense strategy, allocating the protective compounds to the most critical parts of the plant.

Within the flowers, the distribution is even more specific. The highest levels of this compound are found in the parts that are most attractive to visiting insects, such as the labellum (lip), the column (the central reproductive structure), and the pollinia (the pollen masses). This localized concentration ensures the protection of the plant's reproductive integrity.

Biosynthesis of this compound primarily occurs in the aerial roots of the plant. From the roots, the newly synthesized alkaloids are then slowly translocated to other parts of the plant, including the leaves, stems, and flowers. Studies have also identified young flower buds as a secondary site of PA biosynthesis, which serves to increase the alkaloid concentration in these reproductive tissues just before the flowers open.

The table below summarizes the relative distribution of this compound in various organs and tissues of Phalaenopsis orchids.

| Plant Organ/Tissue | Relative Concentration of this compound | Primary Site of Biosynthesis? |

| Reproductive Tissues | ||

| Pollinia | Very High | No |

| Column | Very High | No |

| Labellum (Lip) | High | No |

| Flower Buds | High | Yes |

| Vegetative Tissues | ||

| Young Leaves | High | No |

| Root Tips (Aerial) | High | Yes |

| Flower Stalks | Moderate | No |

| Mature Leaves | Low | No |

| Mature Roots | Low | No |

Role of this compound as a Chemical Defense Mechanism against Herbivory

Pyrrolizidine alkaloids are widely recognized as defensive chemical compounds that plants produce to deter herbivores. nih.govnih.govnih.gov The accumulation of this compound in Phalaenopsis orchids aligns with the principles of a chemical defense mechanism. nih.govresearchgate.net The strategic allocation of these alkaloids to the most valuable and vulnerable plant parts is strong evidence of their protective function. nih.govresearchgate.net By concentrating these compounds in reproductive organs (flowers, buds, pollinia) and new growth (young leaves, root tips), the plant prioritizes the protection of tissues that are crucial for its fitness and future generations.

This compound belongs to a class of 1,2-saturated pyrrolizidine alkaloids. researchgate.net While these are generally considered less toxic to vertebrates compared to the 1,2-unsaturated PAs found in families like Asteraceae and Boraginaceae, they still play a significant role in deterring invertebrate herbivores. nih.gov Common pests of orchids include a variety of insects and mollusks, such as aphids, mealybugs, scale insects, thrips, mites, snails, and slugs. nih.govrockhamptonorchidsociety.com.auaos.orgufl.edu The presence of alkaloids can make the plant tissues unpalatable or toxic to these generalist herbivores, thereby reducing the amount of damage they inflict.

The defense is constitutive, meaning the alkaloids are always present in the plant's tissues rather than being produced only in response to an attack. nih.gov This constant state of readiness provides immediate protection against herbivory. The biosynthesis in the roots and subsequent transport to other tissues ensures that the entire plant maintains a baseline level of defense, which is then augmented in specific, high-value tissues. researchgate.net This efficient system of production and allocation represents a sophisticated evolutionary adaptation to the pressures of herbivory. nih.gov

Ecological Interactions Involving this compound (e.g., sequestration by insects)

The chemical defense provided by this compound mediates various ecological interactions, primarily by deterring generalist herbivores. However, in the broader study of pyrrolizidine alkaloids, it is known that some specialist insects have evolved to not only tolerate these compounds but to actively seek them out and sequester them for their own defense against predators. These insects often display warning coloration (aposematism) to advertise their acquired toxicity.

While this sequestration phenomenon is well-documented for insects feeding on plants from families like Asteraceae (e.g., cinnabar moths and Senecio species), there is limited specific evidence in the available research concerning the sequestration of this compound by insects specializing on Phalaenopsis orchids. Orchid herbivory is generally carried out by a range of pests, but these are typically generalists rather than co-evolved specialists. ufl.eduresearchgate.net

Some studies on other orchid genera, such as Epidendrum, have shown that male butterflies (ithomiines) are attracted to the pyrrolizidine alkaloids present in the flowers, which they likely use for the production of mating pheromones and for their own chemical protection. researchgate.net This points to the potential for complex ecological interactions involving orchid PAs. However, whether similar interactions involving sequestration occur specifically between Phalaenopsis orchids and certain insects remains an area requiring further investigation. The primary ecological role of this compound, based on current knowledge, appears to be as a broad-spectrum deterrent against common herbivores.

Comparative Phytochemistry of Phalaenopsine Type PAs in Related Plant Species

The production of pyrrolizidine alkaloids within the monocotyledonous plants is relatively rare, with the Orchidaceae family being a notable exception. nih.gov Within the orchids, PAs have been identified in a number of genera that are phylogenetically related to Phalaenopsis. These alkaloids are often structurally similar, belonging to the same class of 1,2-saturated monoesters, and are collectively referred to as phalaenopsine-type alkaloids. researchgate.net

This shared phytochemical trait suggests a common evolutionary origin for the biosynthetic pathway of these compounds within this lineage of orchids. The presence of these alkaloids is not ubiquitous across the entire orchid family but is concentrated within certain genera of the subfamily Epidendroideae. researchgate.net

The table below provides a comparative overview of some orchid genera known to produce phalaenopsine-type pyrrolizidine alkaloids.

| Genus | Known Pyrrolizidine Alkaloids | Necine Base Examples |

| Phalaenopsis | This compound, Phalaenopsine Is | Trachelanthamidine (B129624), Isoretronecanol (B1229980) |

| Vanda | Acetyllaburnine | Laburnine |

| Vandopsis | Phalaenopsine-type PAs | (Not specified) |

| Kingiella | Phalaenopsine La | (Not specified) |

| Trichoglottis | Phalaenopsine-type PAs | (Not specified) |

| Pleurothallis | Diastereoisomers of 1-hydroxymethylpyrrolizidine | Laburnine, Isoretronecanol, Trachelanthamidine, Lindelofidine |

| Liparis | Malaxine, Auriculine, Kumokirine | (Not specified) |

| Malaxis | Malaxine | (Not specified) |

| Cremastra | Phalaenopsine-type PAs | (Not specified) |

The necine bases, such as trachelanthamidine, isoretronecanol, and laburnine, form the core structure of these alkaloids. The variation in the acid portion esterified to this base leads to the diversity of PAs observed across these genera. The consistent presence of this specific class of chemical compounds underscores a conserved defensive strategy among these related orchids.

Advanced Analytical Methodologies for Phalaenopsine T Research

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS)

Chromatographic methods are indispensable for separating Phalaenopsine T from complex plant matrices and for its subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been widely utilized for the identification and structural confirmation of T-phalaenopsine and Is-phalaenopsine. wikidata.orgfishersci.finih.govresearchgate.netdsmz.de This technique is effective for analyzing pyrrolizidine (B1209537) alkaloid patterns, including those found in root cultures. nih.gov The combination of gas chromatography with mass spectrometry allows for the separation of volatile or derivatized compounds, followed by their identification based on characteristic fragmentation patterns and mass-to-charge ratios.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly LC-MS/MS (tandem mass spectrometry), offers a powerful approach for the detection and quantification of pyrrolizidine alkaloids, including phalaenopsine, without the need for derivatization, and can detect both tertiary amines and their N-oxides. nih.govmassbank.eudokumen.pub Untargeted metabolomics studies of Phalaenopsis petals have employed LC-MS profiling to identify differentially accumulating metabolites. High-resolution accurate mass (HRAM) LC-MS/MS is employed to identify PAs and their N-oxides, providing precise mass measurements that aid in structural elucidation. massbank.eu

Table 1: Chromatographic Techniques in this compound Research

| Technique | Application | Key Information Obtained |

| GC-MS | Identification, structural confirmation | Separation of T-phalaenopsine and Is-phalaenopsine; characteristic mass spectra and fragmentation patterns. wikidata.orgfishersci.finih.govresearchgate.netdsmz.de |

| LC-MS/MS | Detection, quantification, N-oxide analysis | Detection of this compound and its N-oxides; precise mass-to-charge (m/z) values; fragment ion patterns; quantitative data from complex extracts. nih.govmassbank.eudokumen.pub |

Spectroscopic Approaches for Structure Elucidation and Characterization (e.g., NMR, IR, UV, High-Resolution MS)

Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D (e.g., 1H NMR) and 2D NMR techniques, is crucial for the complete structural elucidation of this compound. nih.gov High-Field NMR is generally applied for comprehensive phytochemical identification. NMR is advantageous as it can detect both tertiary amines and N-oxides, which are relevant forms of pyrrolizidine alkaloids. dokumen.pub

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups present in this compound. Early characterization of this compound involved IR spectra, revealing key absorption bands, such as 3500 cm⁻¹ (broad) and 1741 cm⁻¹. nih.gov These bands correspond to hydroxyl and ester carbonyl stretching vibrations, respectively.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is employed to detect chromophores within the molecule and can be used for quantification. The UV spectrum of this compound has been recorded using instruments like the Beckman DK2 spectrophotometer with ethanol (B145695) as a solvent. nih.gov UV/Vis spectral analysis is often combined with MS/MS for comprehensive metabolite identification, particularly for compounds with distinct absorption maxima. UV-Vis spectroscopy typically measures absorption in the UV (190-390 nm) and visible (390-800 nm) regions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for determining the elemental composition of this compound and confirming its molecular formula. An LKB 9000 spectrometer at 70 eV was used in early studies to confirm the molecular weight of this compound as 361. nih.gov HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) is also used for the elucidation of related pyrrolizidine alkaloids, providing precise monoisotopic mass-to-charge (m/z) values and detailed fragment ion patterns from MS1 and MS2 spectra for confident identification. nih.gov

Table 2: Spectroscopic Techniques in this compound Research

| Technique | Application | Key Information Obtained |

| NMR Spectroscopy | Structural elucidation | Detailed information on proton and carbon environments, connectivity, and stereochemistry; detection of tertiary amines and N-oxides. nih.govdokumen.pub |

| IR Spectroscopy | Functional group identification | Characteristic absorption bands for functional groups (e.g., 3500 cm⁻¹ for hydroxyl, 1741 cm⁻¹ for ester carbonyl). nih.gov |

| UV Spectroscopy | Chromophore detection, quantification | Absorption maxima (e.g., 200-800 nm range); used in conjunction with MS/MS for metabolite identification. nih.gov |

| High-Resolution MS | Molecular weight confirmation, elemental composition | Accurate molecular mass (e.g., 361 Da); precise monoisotopic m/z values; fragment ion patterns for structural confirmation and differentiation from isomers. nih.govnih.gov |

Isotope Labeling and Tracer Studies in Biosynthesis Research

Isotope labeling and tracer studies are fundamental for unraveling the biosynthetic pathways of this compound. Experiments using C-labeled putrescine have been pivotal in identifying the aerial roots of Phalaenopsis rosette plants as the primary sites of phalaenopsine biosynthesis. wikidata.orgfishersci.finih.gov These studies demonstrated that active biosynthesis occurs specifically in roots still attached to the plant, but not in excised roots. fishersci.fi Furthermore, a slow but significant translocation of newly synthesized alkaloids from the roots to other plant organs has been observed. fishersci.fi Long-term tracer experiments have indicated that phalaenopsine does not undergo significant turnover or degradation within the plant. fishersci.fi Additionally, young flower buds have shown a notable capacity to produce pyrrolizidine alkaloids, with this efficiency decreasing as the buds mature. nih.gov

Spatially Resolved Metabolomics for In Situ Localization

Spatially resolved metabolomics techniques allow for the determination of the in situ localization of this compound within plant tissues, providing insights into its distribution at a microscopic level. Laser-ablation electrospray ionization (LAESI)-mass spectrometry imaging has been applied to Phalaenopsis flowers to evaluate its capability for in vivo metabolomics. This technique enables the detection of hundreds of metabolites and the mapping of their distribution and relative abundance with a spatial resolution of 200 µm. While LAESI-MS imaging has been used to map other metabolites like anthocyanins and flavones in Phalaenopsis petals, the analysis of the base peak intensity of phalaenopsine, as a highly detectable alkaloid, has been utilized to understand the influence of the sample matrix on detector response. This demonstrates the potential of LAESI-MS for understanding the spatial localization of this compound and other compounds within plant tissues. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is another powerful spatially resolved metabolomics tool, capable of achieving spatial resolutions as fine as ~12 µm, which could further contribute to understanding the micro-distribution of this compound.

Mechanistic Biological Investigations of Phalaenopsine T

Proposed Molecular Mechanisms of Action

Research into Phalaenopsine T suggests several potential molecular mechanisms of action, including antioxidant activity, enzyme inhibition, and its role as a defense compound within the plant.

Enzyme Inhibition : In silico studies have suggested that this compound may have the capacity to inhibit certain enzymes involved in various biological processes. smolecule.com However, specific enzymes targeted by this compound and the detailed mechanisms of such inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been extensively elucidated in direct studies on this compound.

Phyto-inhibitory Activity : this compound has been observed to exert phyto-inhibitory effects in in vitro orchid tissue cultures, potentially hindering the development of shoot tips. researchgate.net The precise molecular pathways underlying this inhibitory effect on plant growth remain an area for further mechanistic investigation.

Defense Compound : As a pyrrolizidine (B1209537) alkaloid of the phalaenopsine type, this compound is considered a defense factor produced by Phalaenopsis orchids against herbivores. scispace.comresearchgate.net Pyrrolizidine alkaloids, in general, are recognized as secondary metabolites synthesized by plants to act as protective compounds against herbivory. thieme-connect.com

In Vitro Studies on Cellular and Subcellular Effects

In vitro investigations have provided insights into the metabolism and certain cellular effects associated with this compound and related Phalaenopsis extracts.

Metabolism by Insect Enzymes : Phalaenopsine, classified as a 1,2-saturated pyrrolizidine alkaloid, has been shown to undergo N-oxygenation by a pyrrolizidine-alkaloid-N-oxygenizing enzyme (PNO) isolated from the generalist arctiid moth Grammia geneura. This in vitro enzymatic activity demonstrates an expanded substrate specificity of the G. geneura PNO, distinguishing it from the senecionine (B1681732) N-oxygenase (SNO) found in the specialist Tyria jacobaeae, which primarily N-oxygenizes 1,2-unsaturated pyrrolizidine alkaloids. ebin.pubnih.gov This highlights a specific subcellular interaction involving Phalaenopsine.

Table 1: Comparative N-Oxygenation of Pyrrolizidine Alkaloids by Insect Enzymes

| Enzyme Source (Insect Species) | Substrate Specificity | Activity Towards Phalaenopsine (1,2-saturated PA) | Activity Towards 1,2-unsaturated PAs | Reference |

| Grammia geneura (generalist) | Broad | N-oxygenizes | N-oxygenizes | ebin.pubnih.gov |

| Tyria jacobaeae (specialist) | High for 1,2-unsaturated PAs | Limited/No N-oxygenation | N-oxygenizes efficiently | ebin.pubnih.gov |

Effects of Phalaenopsis Orchid Extract on Cellular Differentiation : While not directly studied with isolated this compound, Phalaenopsis orchid extract (Phex) has demonstrated an in vitro inhibitory effect on melanocyte stem cell (McSC) differentiation. In a solar lentigo model utilizing human epidermal squamous carcinoma (HSC-1) cells co-cultured with normal human epidermal melanocytes (NHEMs), Phex suppressed WNT1 expression through the down-regulation of DLX2, a transcriptional activator of WNT1. nih.gov This suggests that compounds within Phalaenopsis extracts, potentially including this compound, can modulate cellular differentiation pathways.

Phyto-inhibitory Effects in Plant Cell Culture : As previously noted, this compound has been implicated in the inhibition of shoot and root development in in vitro orchid cultures, indicating a direct cellular effect on plant growth and morphology. researchgate.net

Subcellular Localization via Metabolite Imaging : Advanced metabolomics techniques, such as Laser Ablation Electrospray Ionization Mass Spectrometry (LAESI-MS), have been used to detect and map the distribution of phalaenopsine within Phalaenopsis petals. This demonstrates its presence and localization as a detectable metabolite in specific plant tissues, providing insights into its spatial distribution at a subcellular level. oup.comresearchgate.net

Pre-clinical Animal Model Studies: Focus on Mechanistic Pathways and Target Identification

Current scientific literature on this compound specifically lacks extensive pre-clinical animal model studies that detail its mechanistic pathways and target identification in the context of therapeutic or toxicological applications for mammalian systems. The existing information primarily pertains to the broader class of pyrrolizidine alkaloids (PAs) and their ecological roles, particularly in insect-plant interactions.

Pyrrolizidine alkaloids are recognized as plant defense compounds against herbivores. researchgate.netthieme-connect.com In certain insect species, PAs are sequestered and can be passed to eggs, providing protection against predators. nih.gov The metabolism of PAs by insect enzymes, such as the N-oxygenation discussed in Section 7.2, represents a mechanistic pathway for detoxification or utilization within these animal systems. ebin.pubnih.gov However, these studies describe the natural interactions and metabolic processes of PAs within insects rather than pre-clinical investigations of this compound as a potential pharmaceutical agent in animal models. Further in vivo studies are noted as necessary to fully understand the potential applications of this compound and to confirm its observed activities in living organisms, as well as to assess its safety and efficacy. smolecule.com

Comparative Mechanistic Analysis with Related Pyrrolizidine Alkaloids

This compound is a notable member of the pyrrolizidine alkaloid (PA) family, specifically categorized as a 1,2-saturated pyrrolizidine monoester. It is often studied alongside its stereoisomer, Is-phalaenopsine, with T-phalaenopsine typically constituting over 90% of the total alkaloid content in Phalaenopsis hybrids. nih.govnih.govmdpi.com

Biosynthetic Pathways : The biosynthesis of phalaenopsine-type PAs in Phalaenopsis orchids primarily occurs in the aerial roots, with Homospermidine Synthase (HSS) identified as the initial specific enzyme in this pathway. scispace.comnih.govresearchgate.netmdpi.comresearchgate.net This localization of HSS expression in the root apical meristem and young flower buds in Phalaenopsis represents a distinct pattern when compared to other PA-producing plant species, such as Senecio vernalis or Eupatorium cannabium, where HSS expression may differ in tissue distribution and developmental regulation. mdpi.comresearchgate.net

Toxicity and Metabolism Comparisons : A critical distinction in the mechanistic understanding of PAs lies in their saturation status. 1,2-saturated pyrrolizidine alkaloids, including this compound, are generally considered less toxic compared to their 1,2-unsaturated counterparts. thieme-connect.commdpi.com The pro-toxic nature of 1,2-unsaturated PAs stems from their bioactivation by cytochrome P450 enzymes, which convert them into reactive pyrrolic intermediates. These intermediates can then readily react with biological nucleophiles, such as proteins and nucleic acids, leading to cellular toxicity and, in some cases, liver cancer. thieme-connect.commdpi-res.com In contrast, the 1,2-saturated nature of this compound limits the formation of these highly reactive pyrrolic metabolites, contributing to its comparatively lower toxicity profile. mdpi.com The N-oxygenation of phalaenopsine by insect enzymes, as observed with the PNO from Grammia geneura, represents a key detoxification mechanism in certain herbivores. This enzyme's ability to N-oxygenize 1,2-saturated PAs like phalaenopsine, in addition to 1,2-unsaturated PAs, highlights a broader enzymatic defense strategy in polyphagous insects compared to specialist herbivores whose enzymes may be more specific to the more toxic 1,2-unsaturated forms. ebin.pubnih.gov The ecological role of 1,2-saturated PAs in plant and insect defense is thus discussed in contrast to the pro-toxic mechanisms associated with 1,2-unsaturated PAs. mdpi.com

Chemical Synthesis and Derivatization Studies

Synthetic Approaches to Phalaenopsine T and its Analogues

To date, comprehensive reports on the total chemical synthesis of this compound (PubChem CID: 442751) are scarce in the scientific literature. This compound is a complex pyrrolizidine (B1209537) monoester with a molecular formula of C20H27NO5 and a molecular weight of 361.4 g/mol scispace.comresearchgate.net. It is characterized as a 1,2-saturated pyrrolizidine alkaloid, specifically identified as T-phalaenopsine, featuring a trachelanthamidine (B129624) necine base scispace.comthieme-connect.de.

While the total synthesis of this compound itself is not widely reported, studies have described the chemical synthesis of certain constituent parts or related necine bases. For instance, the (-)-dimethyl-2-benzylmalate (C13H18O5, Mw 252), which is the necic acid component obtained from the acid methanolysis of this compound, has been synthesized. This synthesis involved the epoxidation of diethyl benzylidenesuccinate, followed by hydrogenolysis and transesterification mdpi.com. The synthetic racemic dimethyl ester was found to be indistinguishable from the naturally derived component by various spectroscopic methods mdpi.com.

Furthermore, the total synthesis of (+)-isoretronecanol, the necine base component of Is-phalaenopsine (a stereoisomer of T-phalaenopsine), has been achieved. This synthesis involved a four-step process, including the diastereoselective addition of a titanium(IV) enolate to N-Boc-2-methoxypyrrolidine, followed by reductive recovery of the chiral auxiliary and cyclization biocrick.com. These synthetic efforts contribute to understanding the chemical accessibility of the building blocks of Phalaenopsine-type alkaloids, rather than providing a direct route to this compound itself.

It is important to distinguish between chemical synthesis (laboratory-based production) and biosynthesis (natural production within living organisms). Studies have extensively investigated the biosynthesis of phalaenopsine-type pyrrolizidine alkaloids in Phalaenopsis orchids, revealing that aerial roots are the primary sites of biosynthesis from precursors like 14C-labeled putrescine scispace.comthieme-connect.dedntb.gov.ua.

Structure-Activity Relationship Studies through Chemical Modifications for Research Probes

Information regarding detailed structure-activity relationship (SAR) studies of this compound through systematic chemical modifications for the development of research probes is limited. While general biological activities have been suggested for this compound, such as antioxidant, antifungal, and potential enzyme inhibition properties smolecule.com, and it has been noted for its plant growth inhibiting properties thieme-connect.com, these observations are typically based on the naturally isolated compound.

Comprehensive investigations that involve the synthesis of various this compound derivatives with targeted structural changes to explore their biological impact and establish SARs for specific molecular targets are not prominently featured in the scientific literature. The focus of research on pyrrolizidine alkaloids, in general, often revolves around their toxicity and their role as defense compounds in plants, as well as their metabolism by herbivores mdpi.comcuvillier.deplos.org. While some studies discuss the N-oxygenation of phalaenopsine by insect enzymes, leading to different analogues, these are metabolic transformations rather than designed chemical modifications for SAR studies researchgate.netplos.org.

Development of this compound Derivatives as Experimental Tools

The development of this compound derivatives specifically as experimental tools for biological or chemical research is not widely reported. The current scientific understanding of this compound primarily stems from its natural occurrence and its role in plant defense mechanisms.

While pyrrolizidine alkaloids, as a class, are subjects of ongoing research due to their diverse biological activities and toxicological profiles, the specific application of this compound or its chemically modified derivatives as established experimental tools for studying cellular processes, signaling pathways, or other biological phenomena appears to be an area with limited published research. The complexity of its structure and the challenges associated with its chemical synthesis may contribute to the scarcity of such derivatization studies for tool development.

Computational and Omics Approaches in Phalaenopsine T Research

Molecular Modeling and Docking Studies for Target Prediction

While specific molecular modeling and docking studies exclusively focused on Phalaenopsine T are not extensively documented in publicly available research, the principles of these computational methods are widely applied in natural product research to predict potential biological targets. These in silico techniques are instrumental in hypothesizing the mechanism of action of compounds like this compound.

Molecular docking simulations predict the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. This allows researchers to estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. japsonline.compomics.com For a compound with a novel structure like this compound, docking studies could screen it against a library of known protein structures to identify potential cellular targets, offering clues to its biological function and potential therapeutic applications. japsonline.compomics.com The process typically involves:

3D Structure Generation: Creating a three-dimensional model of this compound.

Target Selection: Identifying a set of potential protein targets based on the known activities of similar alkaloids or through broader screening approaches.

Docking Simulation: Using software to fit the this compound model into the binding sites of the target proteins.

Scoring and Analysis: Evaluating the binding poses based on energy calculations to predict the most likely interactions. nih.gov

These computational predictions, while valuable for generating hypotheses, require experimental validation through in vitro and in vivo assays to confirm the biological activity and the predicted targets.

Genomic and Transcriptomic Analyses of Phalaenopsis Species Related to this compound Biosynthesis

Genomic and transcriptomic studies of Phalaenopsis species have provided a foundational understanding of the genetic machinery underlying the biosynthesis of secondary metabolites, including the pyrrolizidine (B1209537) alkaloid this compound.

The sequencing of the Phalaenopsis equestris genome, along with the transcriptomes of various other Phalaenopsis species, has been a significant milestone. scispace.comresearchgate.netnih.gov These efforts have led to the identification of numerous genes potentially involved in alkaloid biosynthesis. scispace.comresearchgate.net For instance, transcriptome analysis allows for the identification of differentially expressed genes in tissues known to produce alkaloids, such as root tips and young flower buds. scispace.comnih.gov

A key discovery in the context of this compound biosynthesis is the identification of the gene encoding homospermidine synthase (HSS) , the first committed enzyme in the pyrrolizidine alkaloid pathway. scispace.comresearchgate.net HSS catalyzes the formation of homospermidine from putrescine and spermidine. oup.com Genomic and transcriptomic analyses have revealed that HSS in Phalaenopsis is expressed in the mitotically active cells of aerial root tips and in young flower buds, which correlates with the sites of phalaenopsine biosynthesis. nih.gov

Furthermore, these "omics" approaches have uncovered a wide range of gene families that contribute to the chemical diversity of orchids, including:

Cytochrome P450 monooxygenases (CYPs): A large and diverse family of enzymes often involved in the modification of secondary metabolites.

Transferases: Enzymes that catalyze the transfer of functional groups, which can alter the structure and activity of alkaloids.

Transcription factors: Proteins that regulate the expression of biosynthetic genes, thereby controlling the production of compounds like this compound. sciopen.com

Comparative transcriptomics between different Phalaenopsis species or tissues can reveal candidate genes by correlating gene expression patterns with the presence and concentration of this compound. frontiersin.org

Table 1: Key Genes and Gene Families in Phalaenopsis Secondary Metabolism Identified Through Genomic and Transcriptomic Analyses

| Gene/Gene Family | Putative Function | Relevance to this compound Biosynthesis | Source(s) |

| Homospermidine Synthase (HSS) | Catalyzes the first committed step in pyrrolizidine alkaloid biosynthesis. | Essential for the production of the necine base of this compound. | scispace.comnih.govresearchgate.net |

| Cytochrome P450s (CYPs) | Oxidation and modification of various secondary metabolites. | Potentially involved in the later steps of modifying the this compound structure. | frontiersin.org |

| MADS-box genes | Regulate floral development and morphogenesis. | Indirectly influences the sites of alkaloid synthesis in floral tissues. | researchgate.netfrontiersin.org |

| bHLH Transcription Factors | Regulate biosynthetic pathways, such as for monoterpenes. | May regulate the expression of genes in the this compound pathway. | researchgate.netsciopen.com |

Proteomics and Metabolomics Profiling for Pathway Discovery and Regulation

Proteomic and metabolomic approaches provide a direct snapshot of the functional molecules—proteins and metabolites—present in Phalaenopsis tissues, offering a powerful complement to genomic and transcriptomic data for elucidating the this compound biosynthetic pathway.

Proteomics involves the large-scale study of proteins. In Phalaenopsis research, proteomic analyses have been used to identify proteins that are differentially abundant in various tissues or under different conditions. scispace.comresearchgate.net For example, by comparing the proteomes of alkaloid-producing tissues (e.g., root tips) with non-producing tissues, researchers can identify enzymes that are specifically associated with this compound synthesis. Techniques like two-dimensional gel electrophoresis followed by mass spectrometry (MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to identify and quantify these proteins. scispace.comresearchgate.netnih.gov

Metabolomics focuses on the comprehensive analysis of all metabolites within a biological sample. In the context of this compound, metabolomic profiling can be used to:

Identify and quantify this compound and its stereoisomer, Isophalaenopsine, in different plant organs. researchgate.net

Detect potential biosynthetic intermediates and related compounds, providing clues about the enzymatic steps in the pathway.

Observe how the metabolic profile of the plant changes in response to developmental cues or environmental stress, which can be correlated with alkaloid production.

Gas chromatography-mass spectrometry (GC-MS) has been a key technique for the identification and quantification of phalaenopsine-type alkaloids in Phalaenopsis hybrids. researchgate.net Such studies have confirmed that this compound is often the major alkaloid, accompanied by smaller amounts of its N-oxide form. researchgate.net

By integrating proteomics and metabolomics data, researchers can build a more complete picture of the this compound biosynthetic pathway, from the enzymes that catalyze each step to the final accumulated products and their regulation.

Bioinformatic Analysis of Pyrrolizidine Alkaloid Pathways Across Plant Lineages

Bioinformatic analysis plays a crucial role in understanding the evolutionary origins and diversity of the pyrrolizidine alkaloid (PA) biosynthetic pathway, including the branch leading to this compound in orchids. PAs have a scattered distribution across the angiosperms, being found in several unrelated plant families, which suggests that the pathway has evolved multiple times independently. pnas.orgnih.gov

A key focus of bioinformatic studies has been the evolution of homospermidine synthase (HSS) . Comparative sequence analysis has shown that the gene for HSS was recruited on at least four separate occasions from a gene encoding deoxyhypusine synthase (DHS) , an essential enzyme in primary metabolism. researchgate.netnih.govnih.gov This recruitment event involved a gene duplication of DHS, followed by the functional divergence of one copy to become HSS. nih.govebi.ac.uk

Bioinformatic tools are used to:

Perform sequence alignments and phylogenetic analyses: To compare HSS and DHS sequences from various PA-producing and non-producing plants to reconstruct the evolutionary history of the HSS gene. researchgate.netnih.gov

Identify conserved motifs and functional domains: To understand the structural changes that led to the evolution of HSS from DHS. nih.gov

Analyze gene expression patterns: To compare the regulation of HSS in different plant lineages, which reveals diversity in the spatial and developmental control of PA biosynthesis. nih.govoup.com

Studies have shown that while the function of HSS is conserved, its expression pattern is highly variable among different PA-producing species. nih.govoup.com In Phalaenopsis, HSS is expressed in root tips and young flower buds, whereas in other plants like Senecio, it is exclusively expressed in the roots. nih.gov This highlights the multifaceted nature of pathway evolution, not just in the structure of the enzymes but also in their regulation. nih.gov This comparative approach provides a broader evolutionary context for understanding the specific features of this compound biosynthesis in orchids.

Future Research Directions and Translational Perspectives

Elucidating Undiscovered Biosynthetic Genes and Enzymes

Despite the identification of Phalaenopsine T as a 1,2-saturated pyrrolizidine (B1209537) monoester, the full complement of genes and enzymes involved in its biosynthesis remains largely uncharacterized banglajol.infonih.govcapes.gov.br. Current knowledge indicates that the aerial roots of rosette Phalaenopsis plants are primary sites of phalaenopsine biosynthesis, as demonstrated by studies using 14C-labeled putrescine banglajol.infonih.govscispace.com. Homospermidine synthase (HSS) has been identified as the first pathway-specific enzyme in pyrrolizidine alkaloid (PA) biosynthesis, with its expression observed in the tips of aerial roots and young flower buds nih.govresearchgate.net.

Future research needs to employ advanced genomic, transcriptomic, and proteomic approaches to identify the downstream enzymes responsible for the subsequent steps in the pathway, from homospermidine to the final this compound structure scispace.comresearchgate.net. Given that PA biosynthesis has evolved independently multiple times across different angiosperm lineages, understanding the specific genetic recruitment and regulatory mechanisms in Phalaenopsis is critical researchgate.netuni-kiel.deresearchgate.net. This includes investigating gene duplication events and the functional diversification of enzymes that contribute to the unique chemical diversity of orchid alkaloids.

Deeper Understanding of Ecological Roles and Plant-Insect Interactions

This compound, as a pyrrolizidine alkaloid, is recognized as a defense factor produced by Phalaenopsis orchids scispace.comresearchgate.netmdpi.com. Research indicates that these alkaloids accumulate in young and developing tissues, such as root tips and young leaves, as well as in reproductive organs like flower buds and flowers, suggesting a strategic defensive distribution scispace.com. The ecological significance of 1,2-saturated pyrrolizidine alkaloids, including this compound, points towards a substantial role in plant and insect defense nih.govuni-kiel.de.

Further studies are essential to precisely define the specific ecological pressures that led to the evolution and retention of this compound in Phalaenopsis species. This could involve detailed plant-insect interaction studies, including feeding assays and behavioral experiments, to confirm its deterrent or toxic effects on herbivores and its potential signaling roles with beneficial insects nih.govinrae.frajol.infomdpi.com. Investigating how environmental factors influence the production and accumulation of this compound would also provide valuable insights into its adaptive significance scispace.com.

Exploration of Novel Molecular Targets and Mechanistic Pathways

The biological activities of this compound are still being uncovered. Preliminary in silico studies suggest that this compound may possess the potential to inhibit certain enzymes involved in various biological processes smolecule.com. Additionally, it has been noted as a phyto-inhibitory compound in Phalaenopsis in vitro cultures, potentially hindering shoot tip development researchgate.net.

Future research should prioritize rigorous in vitro and in vivo studies to validate these preliminary findings and identify the precise molecular targets of this compound within biological systems. This includes enzyme assays, receptor binding studies, and cellular pathway analyses to elucidate the mechanistic basis of its observed or proposed activities smolecule.com. Understanding these molecular interactions is crucial for assessing any potential therapeutic or agrochemical applications and for guiding future compound modifications or drug design efforts.

Biotechnological Applications for Enhanced Production or Metabolic Engineering

The increasing interest in natural products for various applications highlights the need for sustainable and efficient production methods. Phalaenopsis orchids are economically significant, and advances in biotechnological techniques, including genomics, transcriptomics, and proteomics, are being leveraged for their industrial production, propagation, and manipulation banglajol.infoscispace.comresearchgate.net.

For this compound, biotechnological approaches offer promising avenues for enhanced production or metabolic engineering. This could involve optimizing plant cell culture systems to maximize alkaloid yield or employing genetic engineering techniques, such as CRISPR/Cas9, to manipulate the biosynthetic pathway in Phalaenopsis mdpi.commdpi.comnih.gov. Strategies could include overexpression of rate-limiting enzymes, silencing competing pathways, or transferring the entire biosynthetic pathway into heterologous hosts for more controlled and scalable production.

Advancements in Analytical Techniques for Complex Metabolite Mixtures

The analysis of plant secondary metabolites, including this compound, within complex biological matrices presents significant challenges due to their structural diversity and often low concentrations researchgate.netnih.gov. Current analytical methods for pyrrolizidine alkaloids frequently utilize mass spectrometric (MS) detection, often coupled with gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-MS/MS), for trace analysis researchgate.netnih.gov. High-throughput technologies like nuclear magnetic resonance (NMR) are also employed in phytochemical studies of orchids mdpi.com.

However, the co-occurrence of isomers with similar molecular weights and fragmentation patterns can complicate identification and quantification nih.gov. Future advancements in analytical techniques should focus on developing more sensitive, selective, and high-resolution methods, such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) or advanced NMR spectroscopy, to overcome these challenges. The development of targeted metabolomics platforms specific for pyrrolizidine alkaloids would enable more precise and comprehensive profiling of this compound and its related compounds in various plant tissues and under different environmental conditions.

Interdisciplinary Approaches Integrating Chemical, Biological, and Computational Sciences

A holistic understanding of this compound, from its biosynthesis and ecological roles to its potential applications, necessitates a strong interdisciplinary approach. The study of plant-insect interactions, for instance, inherently integrates chemical ecology, molecular biology, and behavioral sciences inrae.frajol.info.

Future research will benefit significantly from the synergistic integration of chemical synthesis, advanced biological assays, and computational sciences. Cheminformatics and molecular modeling can be used to predict novel molecular targets, design experiments for pathway elucidation, and explore structure-activity relationships nih.gov. Bioinformatics tools are essential for analyzing large omics datasets (genomics, transcriptomics, proteomics, metabolomics) to identify candidate genes and enzymes, reconstruct metabolic networks, and understand regulatory mechanisms scispace.comresearchgate.netmdpi.com. Collaborative efforts between chemists, biologists, ecologists, and computational scientists will accelerate the discovery and translation of knowledge about this compound into practical applications.

Q & A

Q. What criteria determine the selection of in vivo models for studying this compound’s pharmacokinetics?

- Methodological Answer : Prioritize models with metabolic similarity to humans (e.g., murine CYP450 isoforms). Use radiolabeled compounds for absorption/distribution tracking. Validate findings via LC-MS/MS plasma profiling and compartmental modeling (e.g., non-linear mixed-effects) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.